

physical and chemical properties of 1-(4-Fluorophenyl)thiourea

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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)thiourea

Cat. No.: B188259

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An In-depth Technical Guide to 1-(4-Fluorophenyl)thiourea

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(4-Fluorophenyl)thiourea**. It includes detailed experimental protocols, structured data presentation, and visualizations of key processes and biological interactions to serve as an essential resource for professionals in research and drug development.

Core Physical and Chemical Properties

1-(4-Fluorophenyl)thiourea, a fluorinated derivative of thiourea, is a solid crystalline compound.^{[1][2]} Its properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source
Molecular Formula	C ₇ H ₇ FN ₂ S	[3] [4] [5]
Molecular Weight	170.21 g/mol	[1] [3] [4]
Appearance	White to off-white crystalline powder	[2] [3]
Melting Point	163-167 °C	[1] [3]
Boiling Point (Predicted)	264.2 ± 42.0 °C	[2] [3]
Density (Predicted)	1.397 ± 0.06 g/cm ³	[2] [3]
pKa (Predicted)	13.04 ± 0.70	[2] [3]
Solubility	Soluble in Methanol	[2] [3]
InChI Key	BRWKXKNZRVALNZ-UHFFFAOYSA-N	[1] [6]
SMILES	<chem>NC(=S)Nc1ccc(F)cc1</chem>	[1] [5] [6]
CAS Number	459-05-2	[1] [3] [4]

Crystallographic Data

The molecular structure of **1-(4-Fluorophenyl)thiourea** has been determined by X-ray crystallography. The compound crystallizes in a monoclinic system.[\[7\]](#) In the solid state, the aromatic ring and the thiourea group are twisted relative to each other.[\[7\]](#) The crystal structure is stabilized by intermolecular N-H⋯S and N-H⋯F hydrogen bonds, which link the molecules into infinite sheets.[\[7\]](#)

Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	9.1384 (8) Å
b	8.4338 (7) Å
c	10.5334 (9) Å
β	109.796 (2)°
Volume	763.85 (11) Å ³
Z	4
(Crystal data for C ₇ H ₇ FN ₂ S)[7]	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline protocols for the synthesis and characterization of **1-(4-Fluorophenyl)thiourea**.

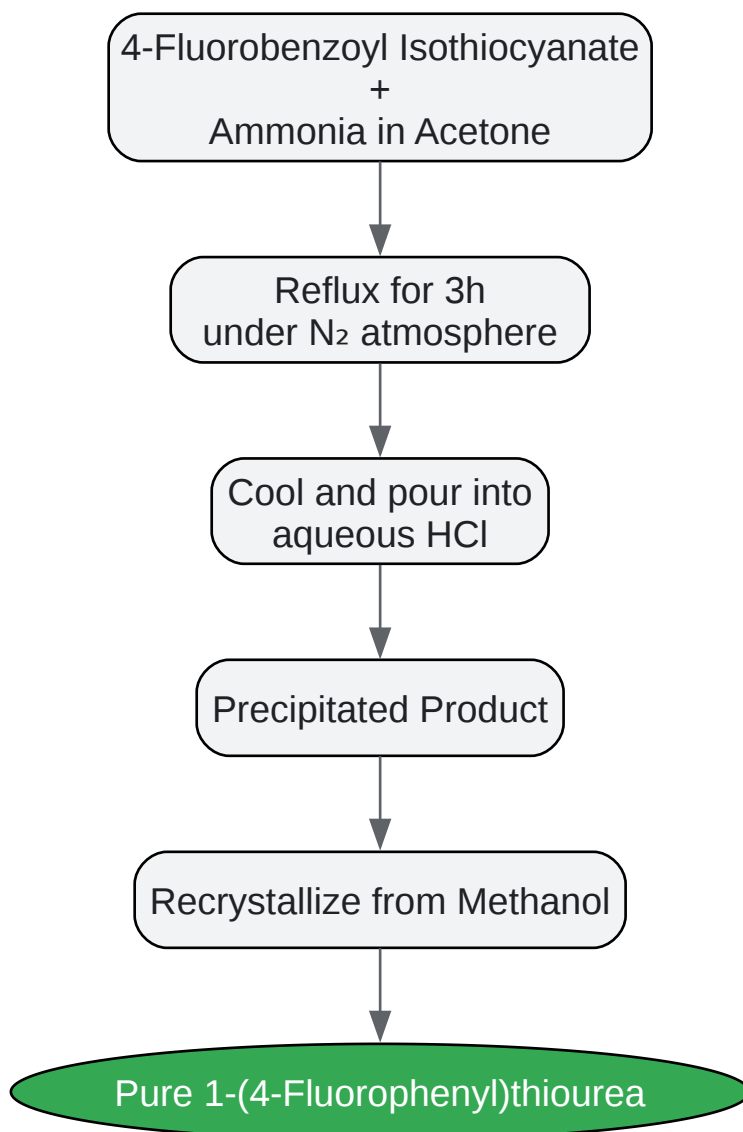
Synthesis Protocol

A common method for the synthesis of N-aryl thioureas involves the reaction of an appropriate isothiocyanate with an amine. A specific method for synthesizing the title compound is detailed below.

Method 1: From Isothiocyanate and Ammonia[7]

- **Reaction Setup:** Dissolve 4-Fluorobenzoyl isothiocyanate (1 mmol) in acetone.
- **Reagent Addition:** Treat the solution with ammonia (1 mmol) under a nitrogen atmosphere.
- **Reflux:** Heat the reaction mixture at reflux for 3 hours.
- **Precipitation:** After cooling, pour the reaction mixture into aqueous HCl. The product will precipitate out of the solution.

- Recrystallization: Collect the precipitate and recrystallize it from methanol to yield colorless crystals of **1-(4-Fluorophenyl)thiourea**.



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Caption: Synthetic workflow for **1-(4-Fluorophenyl)thiourea**.

Characterization Protocols

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

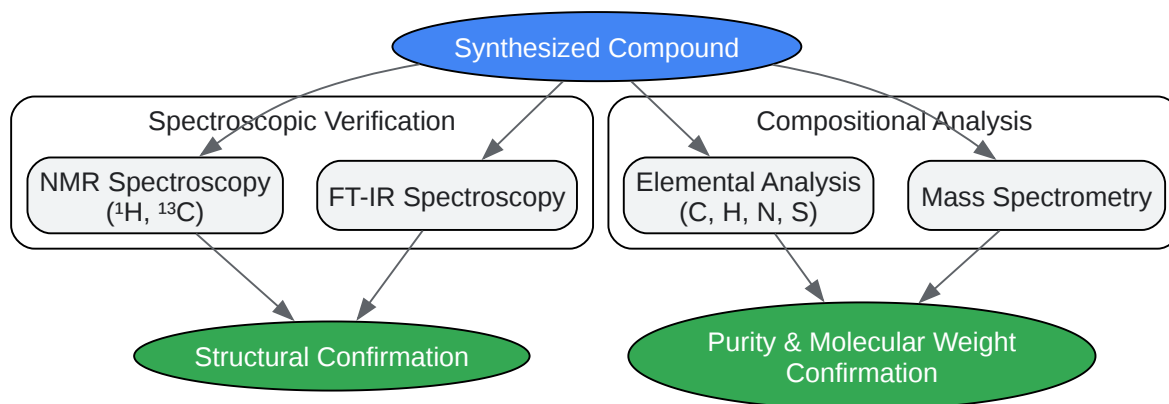
4.1 Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
 - Acquire 1H NMR and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[\[8\]](#)[\[9\]](#)
 - Process the spectra to identify chemical shifts (ppm), coupling constants (Hz), and integration values characteristic of the **1-(4-Fluorophenyl)thiourea** structure.[\[8\]](#)[\[9\]](#)
- Infrared (IR) Spectroscopy:
 - Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Record the FT-IR spectrum over a range of 4000-400 cm^{-1} .[\[8\]](#)[\[10\]](#)
 - Identify characteristic absorption bands for N-H, aromatic C-H, and C=S functional groups.[\[8\]](#)[\[11\]](#)

4.2 Elemental Analysis and Mass Spectrometry

- Elemental Analysis:
 - Submit a pure, dry sample for C, H, N, and S analysis.
 - Compare the experimentally determined weight percentages of each element with the theoretical values calculated from the molecular formula ($C_7H_7FN_2S$).[\[7\]](#)[\[8\]](#) The results should be within $\pm 0.4\%$ of the theoretical values.[\[8\]](#)
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
 - Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

- Determine the mass-to-charge ratio (m/z) of the molecular ion $[M+H]^+$ to confirm the molecular weight of the compound.[9]



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Caption: Workflow for the characterization of synthesized compounds.

Biological Activity

Fluorinated thioureas are a significant class of compounds known to exhibit a variety of biological activities, including antimicrobial and insecticidal properties.[7] Recent studies have highlighted the potential of fluorophenyl thiourea derivatives in managing diabetes through their antioxidant effects and inhibition of key metabolic enzymes.[12]

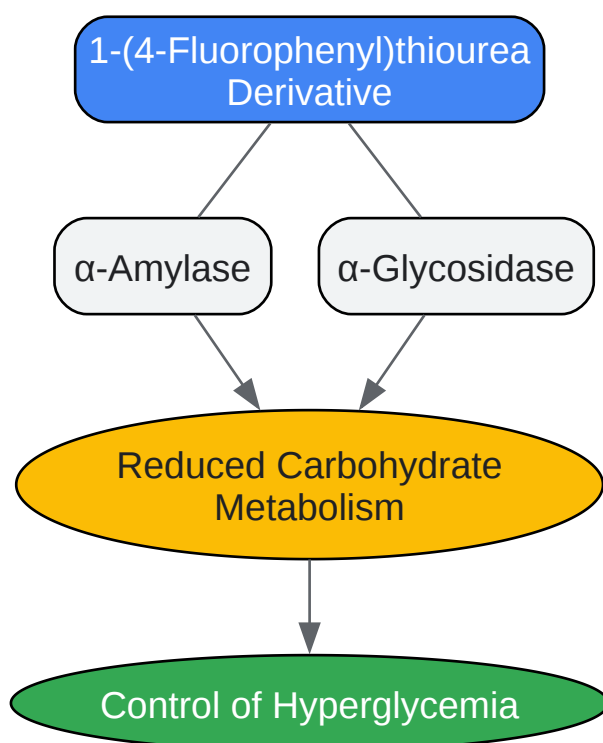
Enzyme Inhibition and Antioxidant Activity

1-(4-Fluorophenyl)thiourea and its derivatives have demonstrated notable bioactivity. Specifically, 4-fluorophenyl derivatives have shown potent inhibitory effects against α -amylase and α -glycosidase, two enzymes crucial in carbohydrate metabolism and blood glucose regulation.[12][13] These compounds also exhibit significant antioxidant capacity.[12]

- α -Amylase and α -Glycosidase Inhibition: The 4-fluorophenyl derivative was identified as a highly effective inhibitor of both α -amylase (IC_{50} : 53.307 nM) and α -glycosidase (IC_{50} : 24.928

nM).[12] This dual inhibition suggests a potential therapeutic application in controlling postprandial hyperglycemia in diabetic patients.

- Antioxidant Efficacy: Fluorophenyl thiourea compounds display high antioxidant activity, as determined by various assays such as DPPH and ABTS radical scavenging.[12][13] This activity is crucial for combating oxidative stress, a common complication associated with diabetes.



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Caption: Inhibition of diabetes-related enzymes by a thiourea derivative.

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